molecular formula C20H19N5O2 B11236271 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11236271
M. Wt: 361.4 g/mol
InChI Key: NIQOHKINYHXWFN-UHFFFAOYSA-N
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Description

3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a dimethoxyphenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via a coupling reaction, followed by the attachment of the pyridine ring through a series of substitution reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product with high purity. The industrial synthesis also focuses on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H19N5O2/c1-26-17-7-5-14(12-18(17)27-2)6-8-19-23-20-22-11-9-16(25(20)24-19)15-4-3-10-21-13-15/h3-5,7,9-13H,6,8H2,1-2H3

InChI Key

NIQOHKINYHXWFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4)OC

Origin of Product

United States

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